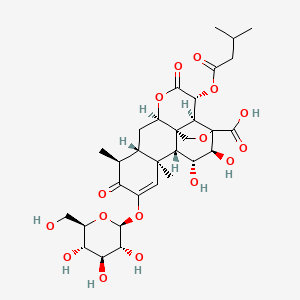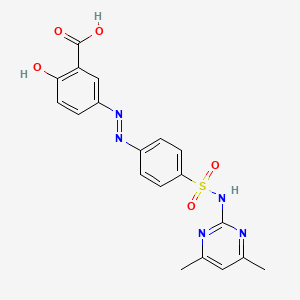
Salazosulfadimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salazosulfadimidine is a sulfonamide antibiotic known for its antibacterial properties. It is primarily used in the treatment of chronic inflammatory bowel diseases, particularly in patients who have developed extraintestinal manifestations when receiving sulfasalazine . The compound has a molecular formula of C₁₉H₁₇N₅O₅S and a molecular weight of 427.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salazosulfadimidine can be synthesized through a series of chemical reactions involving the coupling of 4,6-dimethyl-2-pyrimidinylamine with 4-aminobenzenesulfonamide, followed by diazotization and coupling with salicylic acid . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Salazosulfadimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Salazosulfadimidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying sulfonamide chemistry and reactions.
Biology: Investigated for its antibacterial properties and effects on bacterial cell walls.
Medicine: Studied for its therapeutic potential in treating inflammatory bowel diseases and other bacterial infections.
Mechanism of Action
The mechanism of action of Salazosulfadimidine involves its antibacterial effects, which are primarily due to the inhibition of bacterial dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication . The compound also exhibits anti-inflammatory properties, which contribute to its effectiveness in treating inflammatory bowel diseases .
Comparison with Similar Compounds
Sulfasalazine: Another sulfonamide antibiotic used in the treatment of inflammatory bowel diseases.
Sulfapyridine: A metabolite of sulfasalazine with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Comparison: Salazosulfadimidine is unique in its structure, containing both a sulfonamide group and an azo linkage, which contributes to its dual antibacterial and anti-inflammatory properties. Compared to sulfasalazine, this compound has a different metabolic pathway and may exhibit different pharmacokinetic properties .
Properties
CAS No. |
2315-08-4 |
|---|---|
Molecular Formula |
C19H17N5O5S |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
5-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C19H17N5O5S/c1-11-9-12(2)21-19(20-11)24-30(28,29)15-6-3-13(4-7-15)22-23-14-5-8-17(25)16(10-14)18(26)27/h3-10,25H,1-2H3,(H,26,27)(H,20,21,24) |
InChI Key |
DFPJEJKMDZFZHC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)C |
Key on ui other cas no. |
2315-08-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


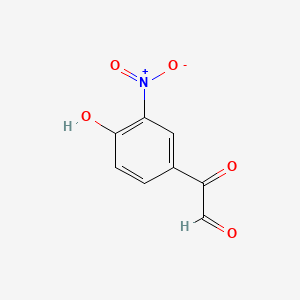
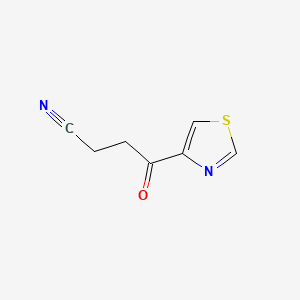
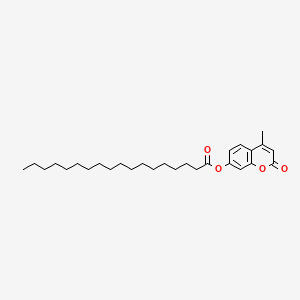
![(2S,3S,4S,5R)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199016.png)
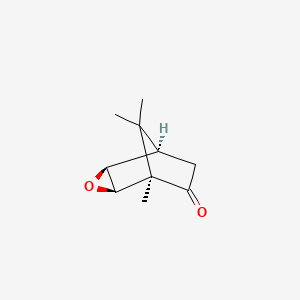
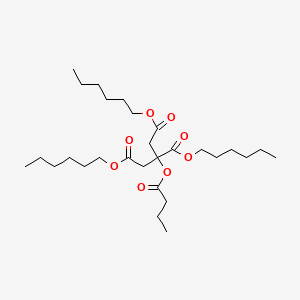
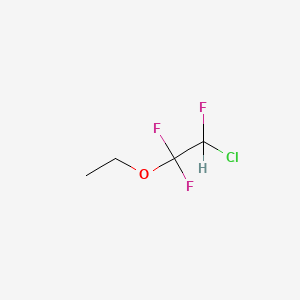
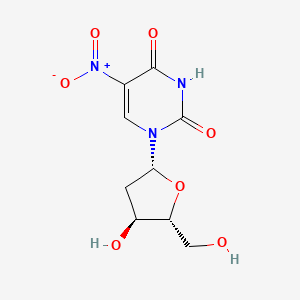
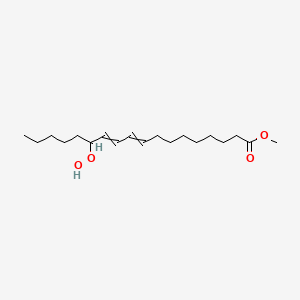
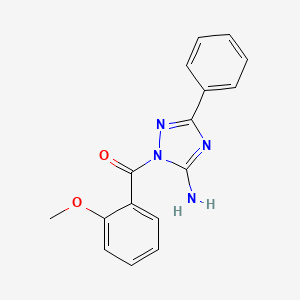
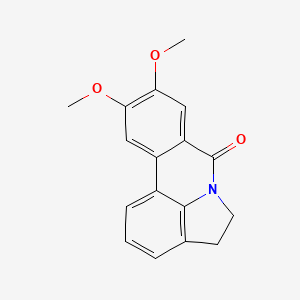
![13,15-Dimethyl-2,12,16,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),2,8,10,12,14-hexaene](/img/structure/B1199033.png)

